molecular formula C14H22N2O B14123602 3,5-Dimethyl-N-(2-morpholinoethyl)aniline

3,5-Dimethyl-N-(2-morpholinoethyl)aniline

Cat. No.: B14123602
M. Wt: 234.34 g/mol
InChI Key: ZRZPAACDWAMCPL-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-(2-morpholinoethyl)aniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of two methyl groups at the 3 and 5 positions of the benzene ring, and a morpholinoethyl group attached to the nitrogen atom of the aniline

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-N-(2-morpholinoethyl)aniline can be achieved through several synthetic routes. One common method involves the alkylation of 3,5-dimethylaniline with 2-chloroethylmorpholine under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 3,5-dimethylaniline in a suitable solvent such as ethanol.
  • Add 2-chloroethylmorpholine and a base such as potassium carbonate.
  • Heat the reaction mixture to reflux for several hours.
  • After completion, cool the reaction mixture and extract the product using an organic solvent such as dichloromethane.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-N-(2-morpholinoethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinoethyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

Chemistry: 3,5-Dimethyl-N-(2-morpholinoethyl)aniline is used as an intermediate in the synthesis of various organic compounds. It can serve as a building block for the preparation of complex molecules in organic synthesis.

Biology: In biological research, this compound can be used as a probe to study the interactions of aniline derivatives with biological macromolecules such as proteins and nucleic acids.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its unique chemical structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-N-(2-morpholinoethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with receptors on cell surfaces, triggering signaling pathways that lead to various cellular responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    3,5-Dimethylaniline: A simpler derivative with only two methyl groups on the benzene ring.

    N,N-Dimethylaniline: A tertiary amine with two methyl groups attached to the nitrogen atom.

    2,5-Dimethylaniline: An isomer with methyl groups at the 2 and 5 positions of the benzene ring.

Uniqueness: 3,5-Dimethyl-N-(2-morpholinoethyl)aniline is unique due to the presence of the morpholinoethyl group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biological targets and enhances the compound’s versatility in various applications.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

3,5-dimethyl-N-(2-morpholin-4-ylethyl)aniline

InChI

InChI=1S/C14H22N2O/c1-12-9-13(2)11-14(10-12)15-3-4-16-5-7-17-8-6-16/h9-11,15H,3-8H2,1-2H3

InChI Key

ZRZPAACDWAMCPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NCCN2CCOCC2)C

Origin of Product

United States

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